

(R)-Merimepodib COVID-19 Clinical Trial Terminated Due to Safety Concerns

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Compound of Interest		
Compound Name:	(R)-Merimepodib	
Cat. No.:	B12379520	Get Quote

The planned Phase II double-blind, placebo-controlled clinical trial of **(R)-Merimepodib** for the treatment of COVID-19 was terminated in October 2020 due to safety concerns, precluding a direct comparison of its efficacy and safety against a placebo. The trial, sponsored by BioSig Technologies' subsidiary ViralClear Pharmaceuticals, was halted after a safety monitoring committee observed "markedly different outcomes" in a group of severely ill patients, making it unlikely that the trial would meet its primary safety endpoints[1]. Following this decision, the company ceased the development of merimepodib for COVID-19[1].

(R)-Merimepodib, also known as Merimepodib (MMPD), is an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). Its proposed mechanism of action against SARS-CoV-2 was based on the inhibition of this enzyme, which would deplete the guanosine nucleotides essential for viral RNA synthesis and replication[1]. Preclinical, in-vitro studies had shown that Merimepodib could suppress the replication of SARS-CoV-2 in cell cultures, with one study indicating it had similar antiviral activity to remdesivir at certain concentrations.

The U.S. Food and Drug Administration (FDA) had initially cleared an Investigational New Drug (IND) application for a Phase II trial in hospitalized adults with advanced COVID-19[2]. The trial was designed as a randomized, double-blind, placebo-controlled study to assess the safety and efficacy of **(R)-Merimepodib**. However, the trial's premature termination means that no conclusive data from this study is available to support a comparison with a placebo.

In-Vitro Efficacy Data



Prior to the clinical trial, in-vitro studies on Vero cells demonstrated that Merimepodib could inhibit SARS-CoV-2 replication. The table below summarizes the key findings from these preclinical experiments.

Concentration of (R)- Merimepodib	Pretreatment Time	Resulting Reduction in Viral Titer
10 μΜ	Overnight	4-log reduction
10 μΜ	4 hours	3-log reduction
3.3 μΜ	Not specified	Significant reduction

Data from in-vitro studies on Vero cells.

Mechanism of Action: IMPDH Inhibition

(R)-Merimepodib is a non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, Merimepodib reduces the intracellular pool of these essential building blocks for RNA viruses like SARS-CoV-2, thereby hindering their replication. The effect of Merimepodib can be reversed by the addition of exogenous guanosine.



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Caption: Mechanism of action of (R)-Merimepodib.

Terminated Clinical Trial Protocol



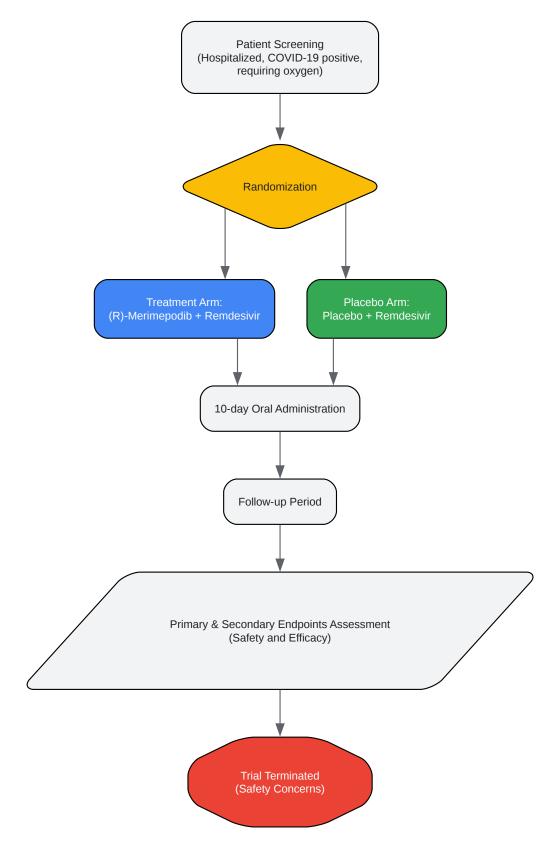




The Phase II clinical trial was designed to evaluate the safety and efficacy of **(R)-Merimepodib** in combination with remdesivir. The study intended to enroll hospitalized adult patients with a confirmed SARS-CoV-2 infection who required supplemental oxygen.

Experimental Workflow of the Terminated Phase II Trial





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Caption: Planned workflow of the terminated clinical trial.



In conclusion, while preclinical data suggested a potential antiviral effect of **(R)-Merimepodib** against SARS-CoV-2, the subsequent Phase II clinical trial was terminated due to safety concerns. As a result, there is no clinical evidence to support its use or to provide a meaningful comparison against a placebo for the treatment of COVID-19.

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